N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE
Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE is a complex organic compound characterized by its unique structure, which includes an anthracene core with two oxo groups and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Oxo Groups: The anthracene derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo groups at the 9 and 10 positions.
Attachment of the Glycinamide Moiety: The final step involves the reaction of the oxidized anthracene derivative with glycinamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE involves its interaction with specific molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N~2~-(3-hydroxypropyl)acrylamide
- N~1~-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N~2~-(3-hydroxypropyl)benzamide
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-N~2~-(3-HYDROXYPROPYL)GLYCINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-(3-hydroxypropylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-10-4-9-20-11-16(23)21-15-8-3-7-14-17(15)19(25)13-6-2-1-5-12(13)18(14)24/h1-3,5-8,20,22H,4,9-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSLAAFDHGHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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